

1-Chloroadamantane-D15 chemical structure and formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroadamantane-D15

Cat. No.: B580167

[Get Quote](#)

An In-depth Technical Guide to 1-Chloroadamantane-D15

This technical guide provides a comprehensive overview of the chemical structure, formula, and applications of **1-Chloroadamantane-D15**, with a particular focus on its role in analytical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and use as an internal standard in mass spectrometry.

Chemical Structure and Formula

1-Chloroadamantane-D15 is the deuterated form of 1-Chloroadamantane. In this isotopically labeled compound, fifteen hydrogen atoms have been replaced by deuterium.

The chemical structure of **1-Chloroadamantane-D15** is depicted below:

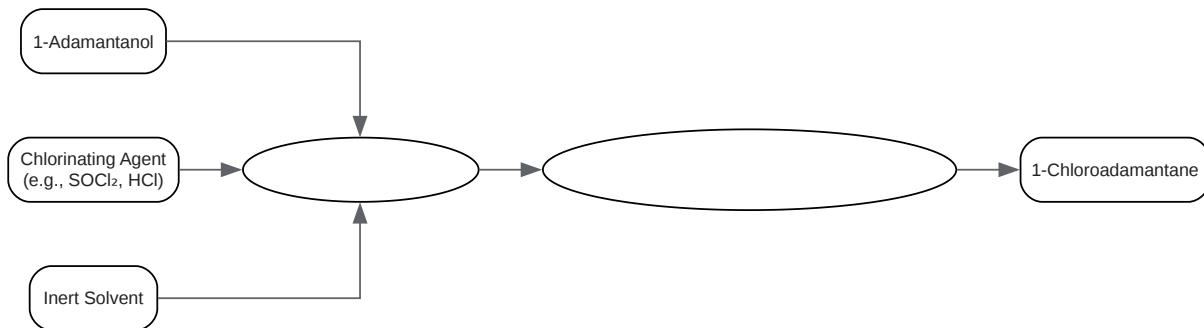
The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of **1-Chloroadamantane-D15**.

The molecular formula for **1-Chloroadamantane-D15** is $C_{10}D_{15}Cl$.^[1] Its non-deuterated counterpart, 1-Chloroadamantane, has the molecular formula $C_{10}H_{15}Cl$.^{[2][3][4][5][6]}

Physicochemical Properties


Quantitative data for **1-Chloroadamantane-D15** is primarily centered on its molecular weight. The properties of its non-deuterated form, 1-Chloroadamantane, are well-documented and provide a reference for the expected behavior of the deuterated analog.

Property	1-Chloroadamantane-D15	1-Chloroadamantane
Molecular Formula	$C_{10}D_{15}Cl$	$C_{10}H_{15}Cl$ ^{[2][3][4][5][6]}
Molecular Weight	185.77 g/mol ^[1]	170.68 g/mol ^[2]
CAS Number	352431-55-1 ^[1]	935-56-8 ^[2]
Melting Point	Not available	165-166 °C ^[7]
Boiling Point	Not available	211.58 °C (estimate) ^[7]
Solubility	Not available	Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents. ^[7]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-Chloroadamantane-D15** is not readily available in the public domain, the general approach involves the chlorination of a deuterated adamantane precursor. The synthesis of the non-deuterated analog, 1-Chloroadamantane, typically proceeds via the chlorination of 1-Adamantanol.

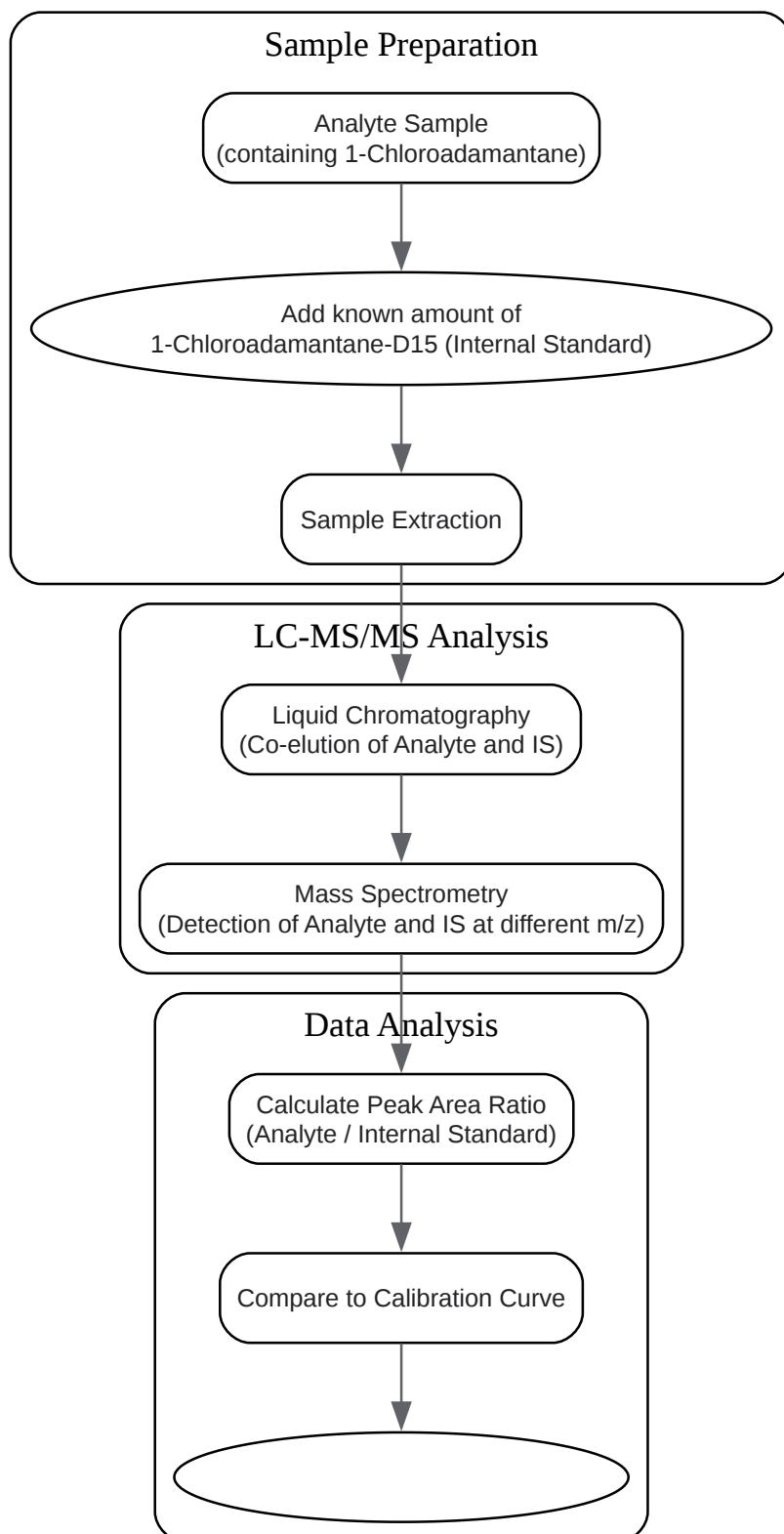
A general workflow for the synthesis of 1-Chloroadamantane can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 1-Chloroadamantane.

To synthesize **1-Chloroadamantane-D15**, a deuterated 1-Adamantanol (1-Adamantanol-D15) would be used as the starting material.

Application in Mass Spectrometry


Deuterated compounds like **1-Chloroadamantane-D15** are invaluable in quantitative analysis, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are primarily used as internal standards.

An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Because the chemical and physical properties of **1-Chloroadamantane-D15** are nearly identical to those of 1-Chloroadamantane, it serves as an excellent internal standard for the quantification of the non-deuterated form.

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguishable from the analyte by its higher mass-to-charge ratio (m/z). This

allows for precise correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

The logical workflow for using **1-Chloroadamantane-D15** as an internal standard in a quantitative assay is outlined below:

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

While a specific protocol for an assay using **1-Chloroadamantane-D15** is proprietary to the developing laboratory, a general experimental protocol for the use of a deuterated internal standard in a plasma sample analysis is provided below.

Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard by LC-MS/MS

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of the analyte (e.g., 1-Chloroadamantane) in a suitable organic solvent (e.g., methanol).
 - Prepare a separate stock solution of the internal standard (IS) (e.g., **1-Chloroadamantane-D15**) in the same solvent.
 - Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte stock solution.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
 - Vortex briefly to mix.
 - Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the plasma/IS mixture.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate.
 - Evaporate the supernatant to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - Inject a portion of the reconstituted sample onto the LC-MS/MS system.
 - Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and an organic solvent (both typically containing a small amount of formic acid to improve ionization). The gradient should be optimized to ensure good separation and peak shape for both the analyte and the IS.
 - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
 - Set one MRM transition for the analyte (e.g., 1-Chloroadamantane).
 - Set a second MRM transition for the internal standard (e.g., **1-Chloroadamantane-D15**). The precursor and product ions for the IS will be shifted by the mass difference due to deuteration.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.
 - Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
 - Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

1-Chloroadamantane-D15 is a critical tool for researchers and scientists engaged in the quantitative analysis of its non-deuterated analog. Its use as an internal standard in mass spectrometry-based assays significantly enhances the accuracy and reliability of the results. This technical guide provides a foundational understanding of its chemical properties and its

application in a key analytical workflow, which is of particular importance in the fields of drug metabolism, pharmacokinetics, and other areas of bioanalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 1-chloroadamantane (C₁₀H₁₅Cl) [pubchemlite.lcsb.uni.lu]
- 6. Adamantane, 1-chloro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Chloroadamantane-D15 chemical structure and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580167#1-chloroadamantane-d15-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com